molecular formula C₂₃H₃₄O₆ B1156849 2,9-Dihydroxy Treprostinil

2,9-Dihydroxy Treprostinil

Cat. No.: B1156849
M. Wt: 406.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dihydroxy Treprostinil, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₄O₆ and its molecular weight is 406.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

  • Pulmonary Arterial Hypertension (PAH)
    • Subcutaneous Infusion : A study demonstrated that chronic subcutaneous infusion of treprostinil significantly improved exercise capacity in patients with PAH. The median six-minute walking distance increased by 16 meters compared to placebo (p = 0.006), indicating its effectiveness in enhancing physical performance and reducing symptoms associated with pulmonary hypertension .
    • Inhalation Therapy : Inhaled treprostinil has shown promise in patients with interstitial lung disease (ILD) and associated pulmonary hypertension. Improvements in forced vital capacity (FVC) were noted, particularly in patients with idiopathic pulmonary fibrosis, suggesting that inhaled formulations can directly target pulmonary vasculature while minimizing systemic side effects .
    • Oral Administration : Recent meta-analyses indicate that oral treprostinil can improve exercise capacity and may delay clinical worsening in PAH patients. A systematic review highlighted a mean difference of 13.13 meters in six-minute walking distance favoring treprostinil over placebo .

Pharmacokinetics and Safety Profile

Treprostinil's pharmacokinetics vary based on the administration route. Inhaled treprostinil has a rapid onset of action with a half-life that allows for multiple daily doses without significant systemic side effects. Studies have reported adverse events such as headache, cough, and gastrointestinal issues; however, these are generally manageable .

Case Studies and Research Findings

  • Case Study on Inhaled Treprostinil : A multicenter retrospective study analyzed patients transitioning from inhaled to oral treprostinil. Results indicated that patients maintained improved hemodynamic parameters and exercise capacity during the transition period, supporting the efficacy of both formulations .
  • Long-Term Outcomes : A systematic review suggested that oral treprostinil not only improves exercise capacity but also plays a role in delaying disease progression in PAH patients. This finding emphasizes the importance of long-term management strategies incorporating treprostinil .

Comparative Efficacy Table

Administration RouteKey FindingsCommon Adverse Effects
SubcutaneousImproved exercise capacity; median increase of 16 m (p=0.006) Infusion site pain (85%)
InhalationSignificant FVC improvement; effective for ILD-related PAH Cough, headache
OralDelayed disease progression; mean difference in walking distance 13.13 m Nausea, diarrhea

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which 2,9-dihydroxy treprostinil modulates vascular remodeling in pulmonary arterial hypertension (PAH)?

Methodological Answer: this compound, a prostacyclin analogue, exerts anti-remodeling effects via dual pathways:

  • cAMP-dependent signaling : Dose-dependent increases in intracellular cAMP inhibit PDGF-BB-induced proliferation of pulmonary arterial smooth muscle cells (PASMCs) by upregulating p21(Waf1/Cip1) through C/EBP-α. This reduces collagen I and fibronectin synthesis, key extracellular matrix (ECM) components .
  • PPAR-γ activation : Independent of cAMP, treprostinil activates PPAR-γ, a transcriptional regulator of vascular inflammation, apoptosis, and proliferation. This pathway complements cAMP-mediated effects, offering a multi-target mechanism .
    Experimental validation: Use PASMC cultures from PAH patients treated with PDGF-BB and treprostinil, with cAMP inhibitors (e.g., SQ22536) and PPAR-γ antagonists (e.g., GW9662) to isolate pathway contributions.

Q. What pharmacokinetic parameters should be prioritized when designing studies comparing oral, inhaled, and parenteral formulations of treprostinil?

Methodological Answer: Key parameters include:

  • Dose linearity : Assess steady-state plasma concentrations across formulations. For example, parenteral treprostinil shows linearity up to 125 ng/kg/min (R² = 0.796) .
  • Bioavailability : Inhaled treprostinil has ~65–70% absolute bioavailability with rapid Tmax (10 minutes), while oral formulations exhibit delayed Tmax (3.5–6 hours) and food-dependent absorption .
  • Half-life : Parenteral formulations have a terminal half-life of ~4.5 hours, whereas inhaled and oral routes require non-compartmental modeling due to low systemic exposure .
    Protocol design: Cross-over studies in healthy volunteers and PAH patients, with frequent sampling for plasma concentration-time profiles and metabolite analysis.

Advanced Research Questions

Q. How can researchers reconcile contradictory survival outcomes between intention-to-treat (ITT) and adjusted analyses in long-term treprostinil trials?

Methodological Answer: Contradictions arise from treatment crossover and confounding factors. For example, the INCREASE trial’s ITT analysis underestimated survival benefits due to placebo-to-treprostinil crossover. Advanced statistical models address this:

  • Inverse Probability of Censoring Weighting (IPCW) : Adjusts for informative censoring, estimating a 38% mortality risk reduction .
  • Rank Preserving Structural Failure Time (RPSFT) : Accounts for treatment switching, showing a 74% risk reduction .
    Implementation: Use time-varying covariates in Cox proportional hazards models and validate with sensitivity analyses. Pre-specify these methods in trial protocols to minimize bias.

Q. What experimental strategies optimize dose equivalence when transitioning patients between treprostinil formulations?

Methodological Answer: Transition protocols must account for formulation-specific PK profiles:

  • Parenteral-to-oral conversion : Use the equation: Oral dose (mg) = Parenteral dose (ng/kg/min) × 0.0072 × weight (kg). Validate with steady-state AUC comparisons .
  • Inhaled-to-IV bridging : Monitor local lung bioavailability (e.g., via bronchoalveolar lavage) and systemic effects (e.g., 6-minute walk distance) to avoid underdosing .
    Clinical validation: Conduct pharmacokinetic-pharmacodynamic (PK-PD) studies in stable PAH patients, measuring biomarkers like NT-proBNP and hemodynamic parameters pre/post-transition.

Q. How do PPAR-γ and cAMP pathways interact in treprostinil’s anti-fibrotic effects, and how can this be modeled in vitro?

Methodological Answer:

  • Co-activation studies : Treat human lung fibroblasts with treprostinil alongside cAMP agonists (e.g., forskolin) and PPAR-γ ligands (e.g., rosiglitazone). Measure synergistic inhibition of TGF-β1 and CTGF secretion .
  • Gene silencing : Use siRNA to knock down PPAR-γ or cAMP effectors (e.g., PKA subunits) in PASMCs. Quantify residual anti-fibrotic activity via collagen deposition assays .
    Data interpretation: Apply pathway enrichment analysis (e.g., Gene Ontology) to RNA-seq data from treated cells to identify cross-talk nodes.

Q. Contradiction Analysis in Existing Evidence

Q. How should researchers address discrepancies in treprostinil’s efficacy across PAH subtypes (e.g., idiopathic vs. PH-ILD)?

Methodological Answer:

  • Stratified analysis : Subgroup patients by etiology (e.g., PAH vs. PH-ILD) in meta-analyses. For example, the INCREASE trial showed PH-ILD patients improved in 6MWD but required IPCW-adjusted survival analysis .
  • Mechanistic studies : Compare treprostinil’s effects on PASMCs from different etiologies. For PH-ILD, focus on TGF-β1-CTGF axis inhibition in lung fibroblasts .
    Recommendation: Use adaptive trial designs with pre-specified interim analyses to refine dosing and endpoints for heterogeneous populations.

Properties

Molecular Formula

C₂₃H₃₄O₆

Molecular Weight

406.51

Synonyms

2-(((1R,2R,3aS,9S,9aS)-2,9-Dihydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.